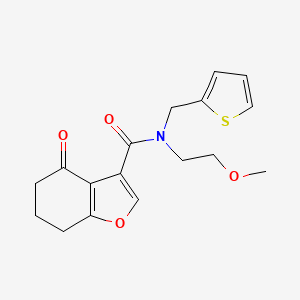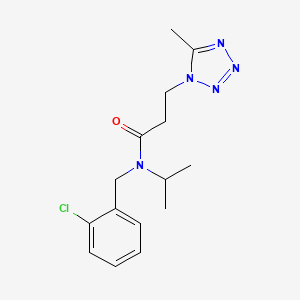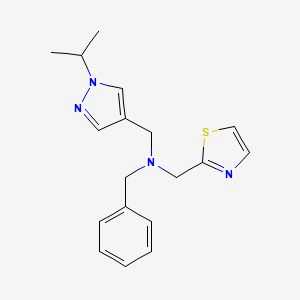![molecular formula C20H23NO2S B5902334 N-cyclopropyl-N-(2-methoxybenzyl)-2-[4-(methylthio)phenyl]acetamide](/img/structure/B5902334.png)
N-cyclopropyl-N-(2-methoxybenzyl)-2-[4-(methylthio)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-N-(2-methoxybenzyl)-2-[4-(methylthio)phenyl]acetamide is a chemical compound with the molecular formula C21H23NO2S. This compound is commonly referred to as CMMDCA and is used in scientific research for its potential therapeutic properties. In
作用機序
The mechanism of action of CMMDCA is not fully understood, but it is believed to involve the modulation of several pathways involved in pain, inflammation, and cancer. CMMDCA has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a key role in regulating inflammation and cancer cell growth. Additionally, CMMDCA has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and has been implicated in cancer development.
Biochemical and Physiological Effects:
CMMDCA has been shown to have several biochemical and physiological effects, including the modulation of inflammatory cytokines, the inhibition of cancer cell growth, and the reduction of pain and inflammation. In animal models of arthritis and neuropathic pain, CMMDCA has been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, CMMDCA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
One advantage of CMMDCA for lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of new drugs for pain, inflammation, and cancer. Additionally, the synthesis of CMMDCA has been optimized to produce high yields and purity, making it a reliable compound for research. However, one limitation of CMMDCA is its limited availability, which may make it difficult to obtain for some researchers.
将来の方向性
There are several future directions for research on CMMDCA, including the optimization of its therapeutic properties, the development of new analogs with improved properties, and the exploration of its potential for the treatment of other diseases. Additionally, the mechanism of action of CMMDCA is not fully understood, and further research is needed to elucidate its molecular targets and pathways. Finally, the potential side effects and toxicity of CMMDCA need to be further explored in preclinical and clinical studies to ensure its safety for human use.
合成法
The synthesis of CMMDCA involves several steps, including the preparation of 2-methoxybenzylamine, the reaction of 2-methoxybenzylamine with 4-(methylthio)benzoyl chloride to form 2-(4-methylthiophenyl)-N-(2-methoxybenzyl)acetamide, and the reaction of this intermediate with cyclopropylmagnesium bromide to form the final product, CMMDCA. The synthesis of CMMDCA has been optimized to produce high yields and purity.
科学的研究の応用
CMMDCA has been studied for its potential therapeutic properties, including as an analgesic, anti-inflammatory, and anti-cancer agent. In preclinical studies, CMMDCA has shown promising results in reducing pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, CMMDCA has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic.
特性
IUPAC Name |
N-cyclopropyl-N-[(2-methoxyphenyl)methyl]-2-(4-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-23-19-6-4-3-5-16(19)14-21(17-9-10-17)20(22)13-15-7-11-18(24-2)12-8-15/h3-8,11-12,17H,9-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDZKRMFFTYNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(C2CC2)C(=O)CC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide](/img/structure/B5902264.png)

![1-(2-amino-2-oxoethyl)-N-[2-(2-ethoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B5902277.png)
![1-(4-methoxybenzyl)-4-[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B5902285.png)
![({3-[({2-[(3-chlorophenyl)amino]-1,1-dimethylethyl}amino)carbonyl]phenyl}amino)acetic acid](/img/structure/B5902297.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-5-phenyl-1H-pyrazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B5902305.png)
![3-(1-{[1-(3-phenylpropanoyl)piperidin-3-yl]methyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B5902319.png)
![N-methyl-3-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)pyridin-2-amine](/img/structure/B5902325.png)
![(4aR*,7aS*)-1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5902328.png)
![N-{[5-({isobutyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-furyl]methyl}-N-methylmethanesulfonamide](/img/structure/B5902339.png)
![4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N-[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5902346.png)
